molecular formula C7H16ClNO B6592922 (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride CAS No. 28250-37-5

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride

Cat. No.: B6592922
CAS No.: 28250-37-5
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-LEUCUCNGSA-N
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Description

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride is a chemical compound that features a cyclohexane ring with an aminomethyl group and a hydroxyl group attached to it. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of the aminomethyl group. Common reagents used in these reactions include reducing agents like lithium aluminum hydride or sodium borohydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The use of catalysts such as palladium on carbon can facilitate the reduction process under mild conditions, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. This dual interaction enhances the compound’s efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(aminomethyl)cyclohexan-1-ol, chloride: Similar structure but different stereochemistry.

    2-(aminomethyl)cyclohexanol: Lacks the chloride ion.

    Cyclohexylamine: Lacks the hydroxyl group.

Uniqueness

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the aminomethyl and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950967
Record name 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28250-37-5
Record name 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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